molecular formula C12H10N4 B3048797 6-[(5-Methylpyridin-2-yl)amino]pyridine-2-carbonitrile CAS No. 1820620-42-5

6-[(5-Methylpyridin-2-yl)amino]pyridine-2-carbonitrile

Cat. No. B3048797
CAS RN: 1820620-42-5
M. Wt: 210.23
InChI Key: FADNQOROOVXLSY-UHFFFAOYSA-N
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Description

“6-[(5-Methylpyridin-2-yl)amino]pyridine-2-carbonitrile” is a chemical compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Scientific Research Applications

Synthesis and Derivative Formation

6-[(5-Methylpyridin-2-yl)amino]pyridine-2-carbonitrile serves as a precursor for synthesizing various polyfunctional derivatives. It has been used to create a range of compounds including pyrazolonaphthyridine, pentaazanaphthalene, and heptaazaphenanthrene derivatives through processes involving initial addition to either cyano or amino groups followed by cyclization. These synthesized compounds have their structures established through elemental and spectral analyses, indicating the compound's versatility in forming structurally diverse molecules (Aly, 2006).

Inhibition Studies

This compound has been identified as a potent inhibitor in various biological studies. For instance, a derivative, 4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile (FYX-051), has been studied as a potent inhibitor of bovine milk xanthine oxidoreductase (XOR), showing both competitive and mechanism-based inhibition. This highlights the compound's potential in medicinal chemistry, particularly in designing inhibitors for specific enzymes involved in disease processes (Matsumoto et al., 2011).

Antimicrobial and Antioxidant Activities

Newly synthesized derivatives starting from related pyridine carbonitriles have shown antimicrobial and antioxidant activities. These derivatives, subjected to in silico molecular docking screenings towards GlcN-6-P synthase, revealed moderate to good binding energies, indicating their potential as therapeutic agents against microbial infections and oxidative stress (Flefel et al., 2018).

Corrosion Inhibition

Pyrazolopyridine derivatives, synthesized using this compound, have been investigated as potential corrosion inhibitors for mild steel in acidic environments. These studies involve various experimental techniques, including weight loss and electrochemical impedance spectroscopy, to evaluate the efficacy of these derivatives in protecting metal surfaces from corrosion, demonstrating the compound's applicability in industrial applications (Dandia et al., 2013).

Anticancer Studies

Metal complexes of pyridine derivative ligands derived from related compounds have been synthesized and characterized, with in vitro cytotoxicity studies conducted against carcinoma cell lines. These studies suggest the potential of these complexes in cancer therapy, highlighting the compound's relevance in the development of new anticancer drugs (Chaitanya et al., 2022).

properties

IUPAC Name

6-[(5-methylpyridin-2-yl)amino]pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-9-5-6-11(14-8-9)16-12-4-2-3-10(7-13)15-12/h2-6,8H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADNQOROOVXLSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2=CC=CC(=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501200698
Record name 2-Pyridinecarbonitrile, 6-[(5-methyl-2-pyridinyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501200698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1820620-42-5
Record name 2-Pyridinecarbonitrile, 6-[(5-methyl-2-pyridinyl)amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820620-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarbonitrile, 6-[(5-methyl-2-pyridinyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501200698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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